molecular formula C16H12FN7O B12176269 (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12176269
M. Wt: 337.31 g/mol
InChI Key: GJFPPOHJLMYKRF-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a fluorophenyl group, a triazolopyridazinyl moiety, and a pyrazolone core. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridazinyl intermediate, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step involves the formation of the pyrazolone ring via cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can help identify the most efficient reaction conditions and catalysts for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
  • **(4E)-4-{[(2-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

4-[(2-fluorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H12FN7O/c1-10-11(8-18-13-5-3-2-4-12(13)17)16(25)24(21-10)15-7-6-14-20-19-9-23(14)22-15/h2-9,21H,1H3

InChI Key

GJFPPOHJLMYKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=CC=C4F

Origin of Product

United States

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